molecular formula C10H9NO2 B125172 2-(Oxiran-2-ylmethoxy)benzonitrile CAS No. 38465-16-6

2-(Oxiran-2-ylmethoxy)benzonitrile

Cat. No. B125172
CAS RN: 38465-16-6
M. Wt: 175.18 g/mol
InChI Key: BIJYXIOVXFBJEP-UHFFFAOYSA-N
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Description

“2-(Oxiran-2-ylmethoxy)benzonitrile” is a chemical compound with the molecular formula C10H9NO2 . It is also known by other names such as “4-[(oxiran-2-yl)methoxy]benzonitrile” and "®-2-(Oxiran-2-ylmethoxy)benzonitrile" .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, one method involves the reaction of epichlorohydrin (EPC) with 50% w/w aqueous NaOH and tetrabutylammonium bromide .


Molecular Structure Analysis

The molecular structure of “2-(Oxiran-2-ylmethoxy)benzonitrile” consists of an oxirane ring attached to a benzonitrile group via a methoxy bridge . The molecule has a total of 23 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 nitrile (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Oxirane .

Scientific Research Applications

Crystal Structure Analysis

A study by Obreza and Perdih (2012) focused on the crystal structures of 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid, synthesized via a new route. The research utilized X-ray crystallography to analyze the crystalline forms, providing insights into molecular arrangements and interactions, which are crucial for understanding material properties and designing novel compounds Obreza & Perdih, 2012.

Synthesis of Novel Compounds

Ağırtaş (2007) reported the synthesis of novel symmetrical metal phthalocyanines with enhanced solubility in organic solvents. These compounds were obtained from a derivative, showcasing potential applications in materials science for their solubility and characterization properties Ağırtaş, 2007.

Corrosion Inhibition

Dagdag et al. (2019) explored the use of aromatic epoxy monomers as corrosion inhibitors for carbon steel in acidic solutions. Their research demonstrated that these compounds provide effective corrosion protection, a valuable application in industrial maintenance and materials science Dagdag et al., 2019.

Materials Science and Photolithography

Huh et al. (2009) developed a photo-patternable cross-linked epoxy system for deep UV lithography, indicating the compound's role in the advancement of photolithographic materials and techniques. This work highlights its application in creating patterns for semiconductor devices Huh et al., 2009.

Organic Synthesis

Chen et al. (2020) utilized a palladium-catalyzed reaction involving 2-(3-phenyloxiran-2-yl)benzonitriles for the synthesis of benzo-fused dipyrromethenes. This innovative approach illustrates the compound's utility in organic synthesis, offering a pathway to construct complex molecules for various applications Chen et al., 2020.

Future Directions

The future directions for “2-(Oxiran-2-ylmethoxy)benzonitrile” could potentially involve its use in the synthesis of more complex molecules, given its structure. Additionally, its potential role in the development of sustainable bio-based materials could be an area of future research .

properties

IUPAC Name

2-(oxiran-2-ylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJYXIOVXFBJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959350
Record name 2-[(Oxiran-2-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxiran-2-ylmethoxy)benzonitrile

CAS RN

38465-16-6
Record name 2-(2-Oxiranylmethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38465-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Oxiran-2-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 2-(2-oxiranylmethoxy)
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Synthesis routes and methods

Procedure details

A solution of 2-cyanophenol (25.0 g., 0.21 mole), epichlorohydrin (117 g., 1.26 mole), and piperidine (10 drops) was stirred and heated at 115°-120° in an oil bath for 2 hours. The reaction mixture was then concentrated (90°/30 mm) to remove unreacted epichlorohydrin. The residue was diluted with toluene and taken to dryness twice to help remove the last traces of volatile material. The residual oil was dissolved in 263 ml. of THF, and the solution stirred at 40°-50° for 1 hour with 263 ml. of 1 N NaOH. The organic layer was separated and concentrated to give an oil which was combined with the aqueous phase. The mixture was extracted with CH2Cl2, and the extract dried (MgSO4) and concentrated to give 36.6 g (100%) of oil which slowly crystallized to a waxy solid. This product was used without further purification in Procedure 26A.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
100%

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